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Compound of Interest

Compound Name: 2,3,4-Trichloroaniline

Cat. No.: B050295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-
trichloroaniline, a compound of interest in various fields of chemical research and

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for 2,3,4-Trichloroaniline is C₆H₄Cl₃N, with a molecular weight of

196.46 g/mol . The spectroscopic data presented below provides key insights into its molecular

structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The ¹H and ¹³C NMR data for 2,3,4-trichloroaniline are summarized below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2,3,4-trichloroaniline provides information about the hydrogen

atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.18 d 1H H-6

6.75 d 1H H-5

4.13 br s 2H -NH₂

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the

molecule.

Chemical Shift (δ) ppm Assignment

142.9 C-1

119.5 C-2

129.0 C-3

123.7 C-4

125.5 C-5

116.3 C-6

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The significant IR absorption bands for 2,3,4-
trichloroaniline are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

3485, 3395 Strong, Sharp
N-H stretching (asymmetric

and symmetric)

3080 Medium Aromatic C-H stretching

1620 Strong N-H bending (scissoring)

1585, 1475 Strong C=C aromatic ring stretching

1290 Strong C-N stretching

870, 810 Strong C-H out-of-plane bending

700-850 Strong C-Cl stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.

The major fragmentation peaks for 2,3,4-trichloroaniline under electron ionization (EI) are

presented here.

m/z Relative Intensity (%) Assignment

195/197/199 100 [M]⁺ (Molecular ion)

160/162 ~30 [M - Cl]⁺

125 ~20 [M - 2Cl]⁺

90 ~15 [M - 3Cl]⁺

63 ~25 [C₅H₃]⁺

Experimental Protocols
The following sections outline the generalized methodologies for acquiring the spectroscopic

data presented above.
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NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: A sample of 2,3,4-trichloroaniline (approximately 10-20 mg for ¹H

NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal

standard. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.

Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400

or 500 MHz).

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a

30-45° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-

2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A

larger number of scans are typically required due to the lower natural abundance of ¹³C. A

spectral width of around 250 ppm and a relaxation delay of 2-5 seconds are common.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the TMS signal (0 ppm) for ¹H NMR and the solvent peak (CDCl₃ at 77.16

ppm) for ¹³C NMR.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of finely ground 2,3,4-trichloroaniline is mixed

with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an

agate mortar. The mixture is thoroughly ground to a fine, homogenous powder.

Pellet Formation: The powdered mixture is transferred to a pellet die and compressed under

high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A

background spectrum of a pure KBr pellet is recorded first. Then, the sample spectrum is

acquired over a typical range of 4000-400 cm⁻¹.
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Electron Impact Mass Spectrometry (EI-MS) Protocol
Sample Introduction: A small amount of 2,3,4-trichloroaniline is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC). The sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺) and

various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2,3,4-trichloroaniline.
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Workflow for Spectroscopic Analysis of 2,3,4-Trichloroaniline

2,3,4-Trichloroaniline Sample

Dissolve in CDCl3 with TMS

NMR Analysis

Grind with KBr & Press Pellet

IR Analysis

Vaporize Sample

MS Analysis

NMR Spectrometer (¹H & ¹³C) FT-IR Spectrometer Mass Spectrometer (EI)

¹H and ¹³C NMR Spectra
(Chemical Shifts, Multiplicity)

IR Spectrum
(Wavenumbers, Intensity)

Mass Spectrum
(m/z, Relative Intensity)

Structural Elucidation
& Confirmation
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To cite this document: BenchChem. [Spectroscopic Profile of 2,3,4-Trichloroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050295#spectroscopic-data-for-2-3-4-trichloroaniline-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b050295?utm_src=pdf-body-img
https://www.benchchem.com/product/b050295#spectroscopic-data-for-2-3-4-trichloroaniline-nmr-ir-ms
https://www.benchchem.com/product/b050295#spectroscopic-data-for-2-3-4-trichloroaniline-nmr-ir-ms
https://www.benchchem.com/product/b050295#spectroscopic-data-for-2-3-4-trichloroaniline-nmr-ir-ms
https://www.benchchem.com/product/b050295#spectroscopic-data-for-2-3-4-trichloroaniline-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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